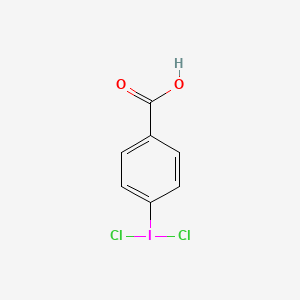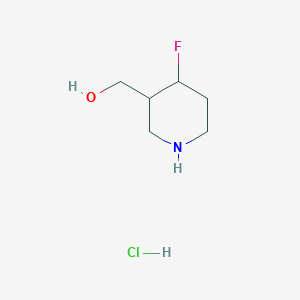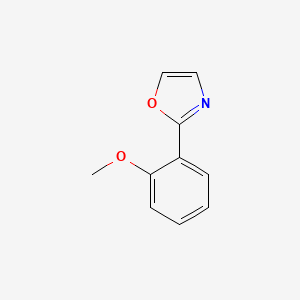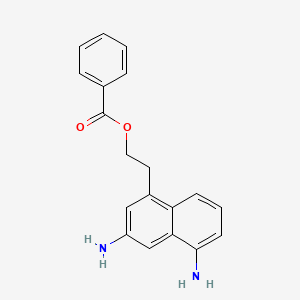
Benzoic acid, p-(dichloroiodo)-(8CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, p-(dichloroiodo)-(8CI) is a derivative of benzoic acid, where the para position of the benzene ring is substituted with a dichloroiodo group. This compound is part of the family of hypervalent iodine compounds, which are known for their unique reactivity and applications in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, p-(dichloroiodo)-(8CI) typically involves the iodination of benzoic acid derivatives. One common method is the reaction of benzoic acid with iodine monochloride (ICl) in the presence of a suitable solvent such as acetic acid. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of benzoic acid derivatives, including benzoic acid, p-(dichloroiodo)-(8CI), often involves large-scale iodination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.
化学反应分析
Types of Reactions
Benzoic acid, p-(dichloroiodo)-(8CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iodine compounds.
Reduction: Reduction reactions can convert the dichloroiodo group to other functional groups.
Substitution: The dichloroiodo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the dichloroiodo group in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield iodobenzoic acid derivatives, while reduction can produce benzoic acid derivatives with different substituents.
科学研究应用
Benzoic acid, p-(dichloroiodo)-(8CI) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique reactivity.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of benzoic acid, p-(dichloroiodo)-(8CI) involves the interaction of the dichloroiodo group with target molecules. The hypervalent iodine center can act as an electrophile, facilitating the formation of new bonds with nucleophiles. This reactivity is exploited in various synthetic transformations, where the compound serves as a versatile intermediate.
相似化合物的比较
Similar Compounds
- 4,4’-Bis(dichloroiodo)biphenyl
- 3-(Dichloroiodo)benzoic acid
- Dichloroiodobenzene
Uniqueness
Benzoic acid, p-(dichloroiodo)-(8CI) is unique due to its specific substitution pattern and the presence of the dichloroiodo group. This makes it particularly useful in reactions requiring selective iodination and the formation of hypervalent iodine intermediates. Its reactivity and applications distinguish it from other benzoic acid derivatives and hypervalent iodine compounds.
属性
分子式 |
C7H5Cl2IO2 |
|---|---|
分子量 |
318.92 g/mol |
IUPAC 名称 |
4-(dichloro-λ3-iodanyl)benzoic acid |
InChI |
InChI=1S/C7H5Cl2IO2/c8-10(9)6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12) |
InChI 键 |
KFNFYVIKLJWZJV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)O)I(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Cyclopropanemethanol, 1-[[(1-methylethyl)amino]methyl]-](/img/structure/B14788555.png)
![1,3-Dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-4,5-dihydropurine-2,6-dione](/img/structure/B14788563.png)
![2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B14788570.png)
![2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole](/img/structure/B14788577.png)

phenyl]cyclopent-1-en-1-yl})methanone](/img/structure/B14788590.png)
![tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14788605.png)
![tert-butyl 6-oxospiro[5H-pyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate](/img/structure/B14788618.png)
![Benzyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14788620.png)
![2-[[6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14788628.png)

![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B14788639.png)
